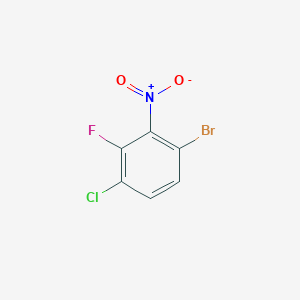

1-Bromo-4-chloro-3-fluoro-2-nitrobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Bromo-4-chloro-3-fluoro-2-nitrobenzene is a polyhalo substituted benzene . It has a molecular weight of 209.44 .

Synthesis Analysis

The compound undergoes Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls . These biphenyls are the precursors for synthesizing 6-substituted phenanthridines .Molecular Structure Analysis

The molecular structure of 1-Bromo-4-chloro-3-fluoro-2-nitrobenzene consists of a benzene ring substituted with bromo, chloro, fluoro, and nitro groups . The linear formula of the compound is BrC6H3(Cl)F .Chemical Reactions Analysis

1-Bromo-4-chloro-3-fluoro-2-nitrobenzene is used in the preparation of benzonorbornadiene derivative . It may also be used as a starting material in the multi-step synthesis of AZD3264, an IKK2 (inhibitor of nuclear factor κ-B kinase-2) inhibitor .Physical And Chemical Properties Analysis

The compound has a refractive index of n20/D 1.556 (lit.) . It has a boiling point of 91-92 °C/20 mmHg (lit.) and a density of 1.678 g/mL at 25 °C (lit.) .Scientific Research Applications

Vibrational Spectroscopy Analysis

Research on trisubstituted benzenes, including 1-bromo-4-chloro-3-fluoro-2-nitrobenzene, has focused on understanding their vibrational spectroscopy properties. Studies have utilized transferable valence force fields to analyze in-plane and out-of-plane vibrations, leading to revised vibrational assignments for these molecules. This analytical approach aids in the detailed characterization of molecular vibrations, providing insights into molecular structures and interactions (Reddy & Rao, 1994).

Dissociative Electron Attachment Studies

Dissociative electron attachment (DEA) studies on nitrobenzene derivatives, including 1-bromo-4-chloro-3-fluoro-2-nitrobenzene, have been conducted to understand the behavior of temporary anion states. These studies reveal the formation of long-lived negative ions and their subsequent dissociation, offering insights into the electron attachment energies and processes in nitrobenzene derivatives. Such research is crucial for understanding the electron transfer mechanisms in these compounds (Asfandiarov et al., 2007).

Fluorination Techniques

The fluorination of aromatic compounds, including 1-bromo-4-chloro-3-fluoro-2-nitrobenzene, has been explored using xenon difluoride in the presence of boron trifluoride etherate. This methodology enables selective fluorination at specific positions on the benzene ring, contributing to the synthesis of fluorinated aromatic compounds with varying substitution patterns. Such techniques are pivotal in the development of new materials and chemicals with desired properties (Fedorov et al., 2015).

Synthesis of Radiopharmaceuticals

The compound has been utilized in the synthesis of radiopharmaceuticals, such as N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), demonstrating its role in the development of diagnostic tools. This application highlights the importance of 1-bromo-4-chloro-3-fluoro-2-nitrobenzene in the preparation of compounds for medical imaging, offering insights into disease mechanisms and therapeutic effects (Klok et al., 2006).

Environmental Biodegradation

Investigations into the biodegradation of halonitroaromatic compounds, including 1-bromo-4-chloro-3-fluoro-2-nitrobenzene, have identified bacterial strains capable of degrading such compounds. This research is crucial for understanding the bioremediation potential of microorganisms in treating contaminated environments, offering a sustainable approach to mitigate pollution by halonitroaromatic compounds (Xu et al., 2022).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-bromo-4-chloro-3-fluoro-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFNO2/c7-3-1-2-4(8)5(9)6(3)10(11)12/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWWWELWYCRMPPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)F)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1804382-30-6 |

Source

|

| Record name | 1-bromo-4-chloro-3-fluoro-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2666149.png)

![6-(2,2-dimethoxyethyl)-4-(4-ethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2666151.png)

![1-Morpholino-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2666156.png)

![(3R,3aS,6R,6aR)-6-Hydroxyhexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate](/img/structure/B2666160.png)

![2-(4-chlorophenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2666163.png)

![3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one](/img/structure/B2666168.png)